Munduserone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19737-92-9 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2,3,9-trimethoxy-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one |
InChI |
InChI=1S/C19H18O6/c1-21-10-4-5-11-14(6-10)25-17-9-24-13-8-16(23-3)15(22-2)7-12(13)18(17)19(11)20/h4-8,17-18H,9H2,1-3H3 |
InChI Key |
PYRZRPSTTNKOCS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C3C(O2)COC4=CC(=C(C=C34)OC)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3C(O2)COC4=CC(=C(C=C34)OC)OC |
Synonyms |
munduserone |
Origin of Product |
United States |
Natural Occurrence and Botanical Sources of Munduserone
Identification of Plant Genera and Species Containing Munduserone
The presence of this compound has been confirmed in several plant genera, primarily within the Fabaceae family. Research has pinpointed its existence in various species of Mundulea, Millettia, and Tephrosia, as well as in Pachyrhizus erosus.
Mundulea Species Research
The genus Mundulea is a significant source of this compound. The compound was first isolated from the bark of Mundulea sericea (also known as Mundulea suberosa). wits.ac.zametabolomics.jp This species, commonly referred to as the cork bush, is a shrub or small tree. capriviflora.comwikipedia.org Further research has confirmed the presence of this compound in various parts of the Mundulea sericea plant. up.ac.zaresearchgate.netsryahwapublications.com
Millettia Species Research
This compound has also been identified in the genus Millettia, which encompasses over 200 species of trees, shrubs, and lianas found in tropical and subtropical regions. researchgate.netacs.org Specifically, studies have isolated this compound from the leaves of Millettia oblata ssp. teitensis. researchgate.netacs.org Research on Millettia pyrrhocarpa has also identified related rotenoid compounds. nih.gov
Tephrosia Species Research
The genus Tephrosia, comprising over 350 species, is another source of this compound. ijrpc.com This genus is widely distributed in tropical and subtropical areas and is known for producing a variety of flavonoids and rotenoids. ijrpc.comjapsonline.combas.bg this compound has been identified as one of the chemical constituents in Tephrosia vogelii. researchgate.netresearchgate.net
Pachyrhizus erosus as a Source
Pachyrhizus erosus, commonly known as jicama or yam bean, has been identified as a botanical source of this compound. nih.govresearchgate.net This climbing vine, native to Mexico and Central America, produces tuberous roots that are widely consumed. missouribotanicalgarden.orgnparks.gov.sg However, the seeds of Pachyrhizus erosus contain a variety of isoflavonoids, including this compound. nih.govresearchgate.net
Geographic Distribution and Ecological Niche of this compound-Producing Flora
The plants that produce this compound are found across a wide range of tropical and subtropical environments. Their distribution and ecological preferences are detailed below.
Mundulea sericea is widespread, occurring in tropical Africa, southern Africa, Madagascar, India, and Sri Lanka. capriviflora.comwikipedia.org It is commonly found in open woodland, wooded grassland, and particularly on wooded, rocky hillsides. capriviflora.com In India, it is found in deciduous forests at altitudes between 600 and 1000 meters, often on sun-exposed slopes. iisc.ac.in The species is not considered to be of conservation concern in South Africa. sanbi.org
Millettia brandisiana is native to Southeast Asia, including Bangladesh, Myanmar, Thailand, Laos, and Vietnam. iucnredlist.orgplantiary.comkew.orglegumes-online.netbidd.group It is a deciduous tree that grows in lowland forests and thrives in tropical and subtropical climates with well-drained soils. iucnredlist.orgplantiary.com It is often found along riverbanks and in areas with ample sunlight. plantiary.com
Tephrosia species are distributed across tropical, subtropical, and arid regions worldwide. japsonline.combas.bgnih.gov Tephrosia toxicaria, for instance, is native to parts of Central America, the Caribbean, and tropical South America. researchgate.net Tephrosia vogelii is also found in Sub-Saharan Africa. researchgate.net Tephrosia noctiflora is found in eastern tropical Africa, Madagascar, and India, typically along riverbanks and in rocky areas below 1,000 meters. theferns.info These plants often grow in open, disturbed, or waste places and can tolerate a range of soil types. bas.bg
Pachyrhizus erosus is native to Mexico and Central America. missouribotanicalgarden.orgnparks.gov.sgkew.org It is a climbing tuberous plant that grows primarily in the seasonally dry tropical biome. kew.org It thrives in lowland tropical areas at elevations up to 1,000 meters with moderate rainfall. pfaf.org The plant prefers a sunny position and well-drained, sandy soil. pfaf.org It has been introduced and cultivated in various tropical regions around the world, including parts of Asia and southern Florida and Hawaii in the United States. missouribotanicalgarden.orgwikipedia.org
Table 1: Plant Species Containing this compound
| Genus | Species | Common Name | Part(s) Containing this compound |
|---|---|---|---|
| Mundulea | sericea | Cork Bush | Bark, various plant parts |
| Millettia | oblata ssp. teitensis | Leaves | |
| Tephrosia | vogelii | Plant |
Table 2: Geographic Distribution of this compound-Producing Flora
| Species | Native Range |
|---|---|
| Mundulea sericea | Tropical Africa, Southern Africa, Madagascar, India, Sri Lanka capriviflora.comwikipedia.org |
| Millettia brandisiana | Bangladesh, Myanmar, Thailand, Laos, Vietnam iucnredlist.orgkew.org |
| Tephrosia species | Tropical, subtropical, and arid regions worldwide japsonline.combas.bgnih.gov |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Rotenone (B1679576) |
| Tephrosin |
| Deguelin |
| Mundulone |
| 12a-hydroxyrotenone |
| 12a-hydroxydolineone |
| 12a-hydroxypachyrrhizone |
| 12a-hydroxyerosone |
| Coumaronochromene |
| Pachyrrhisomene |
| Pterocarpan |
| Neodulin |
| 3-arylcoumarin |
| Pachyrrhizin |
| Kaikasaponin III |
| Phaseoside IV |
| Daidzin |
| (+)-abrin |
| Sumatrol |
| Methyl ester, hexadecanoic acid |
| 7-hydroxy-5-methoxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one |
| 8-prenylmilldrone |
| Oblarotenoids A–D |
| 12a-hydroxythis compound |
| 6a,12a-dehydrodeguelin |
| Maximaisoflavone B |
| Maximaisoflavone J |
| Maximaisoflavone G |
| Milldurone |
| 7,2′,5′-trimethoxy-3′,4′-methylenedioxyisoflavone |
| Elliptinol |
| Munduserol |
| Dehydrothis compound |
| α-Toxicarol |
| Sarcolobine |
| Obovatin 5-methyl ether |
| Cycloartenol |
| Stemphol |
| Astaxanthin |
| Farnesol |
| Benzoic Acid |
| 2,6-Dihydroxibenzoic Acid |
| Nerolidol |
Isolation Methodologies and Advanced Spectroscopic Elucidation of Munduserone
The journey to understanding munduserone begins with its extraction from natural sources, most notably the bark of Mundulea sericea. wits.ac.zatandfonline.comias.ac.in The process involves a series of extraction and chromatographic techniques to isolate the compound in its pure form.
Extraction and Chromatographic Separation Techniques
The initial step in obtaining this compound involves solvent extraction from the plant material. cmu.ac.th Following extraction, a crucial purification step is the use of chromatography. cmu.ac.thpageplace.de Column chromatography is a frequently utilized method for the separation of rotenoids like this compound. cmu.ac.th In some instances, the crude extract is purified by chromatography on silica (B1680970) gel to yield the desired compound. tandfonline.com For instance, after a reaction to synthesize this compound, the resulting syrup was chromatographed on silica gel, with elution by dichloromethane (B109758) yielding a crystalline product. tandfonline.com High-performance liquid chromatography (HPLC) is another powerful technique employed for the further purification of rotenoid fractions. fisheries.org
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like this compound. sigmaaldrich.comlibretexts.orgwikipedia.org It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). measurlabs.com The chemical shifts, splitting patterns (multiplicity), and coupling constants observed in an NMR spectrum help to piece together the connectivity of the molecule. libretexts.orgyoutube.com For instance, in the ¹H NMR spectrum of a synthetic intermediate of this compound, a doublet and a triplet were observed, accounting for the methylene (B1212753) and acetylene (B1199291) protons of a propargyl moiety. wits.ac.za The absolute configuration of rotenoids can also be established using chiroptical data in conjunction with NMR analysis. uonbi.ac.ke
| Representative ¹H NMR Spectroscopic Data for this compound Precursors | ||
|---|---|---|
| Proton | Chemical Shift (ppm) | Multiplicity |
| Methylene (propargyl) | 4.65 | Doublet |
| Acetylene (propargyl) | 2.52 | Triplet |
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. utdallas.eduvscht.cz Organic molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their bonds. vscht.cz A typical IR spectrum plots percent transmittance against wavenumber (cm⁻¹). specac.com The presence of a strong, sharp peak around 1710-1720 cm⁻¹ is characteristic of a carbonyl (C=O) group, a key feature in the rotenoid skeleton. utdallas.edu For example, a conjugated ketone peak at 1650 cm⁻¹ was observed in the IR spectrum of a this compound intermediate. tandfonline.com In the synthesized (±)-munduserone, characteristic IR peaks were observed at 3520, 1620, and 1593 cm⁻¹. tandfonline.com
| Characteristic IR Absorption Frequencies for this compound and Related Compounds | |
|---|---|
| Functional Group | Absorption Range (cm⁻¹) |
| O-H Stretch (Alcohols) | 3200 - 3550 (broad) specac.com |
| C-H Stretch (Alkanes) | 2850 - 3000 libretexts.org |
| C=O Stretch (Ketones) | ~1715 libretexts.org |
| C=C Stretch (Aromatics) | 1500 - 1600 libretexts.org |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. wikipedia.org In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). udel.edu This provides the molecular weight of the compound. vulcanchem.com The fragmentation pattern, which is the collection of fragment ions produced, can offer valuable clues about the molecule's structure. wikipedia.orggatech.edu The molecular formula of this compound is C₁₉H₁₈O₆, corresponding to a molecular weight of approximately 342.3 g/mol . nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. technologynetworks.com This technique provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems, such as the aromatic rings and chromenone system in this compound. researchgate.netsci-hub.se The wavelengths of maximum absorbance (λmax) in a UV-Vis spectrum can help to characterize the chromophore system of the molecule. pageplace.denih.gov
While specific X-ray crystallographic data for this compound itself is mentioned, the technique is invaluable for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wits.ac.za For related rotenoids, single-crystal X-ray crystallography has been used to establish the absolute configuration and conformation of the molecules. fisheries.orguonbi.ac.kefisheries.org This technique provides unambiguous proof of the molecular structure, including the stereochemistry at chiral centers. fisheries.orgfisheries.org For example, the stereochemistry and conformations of rotenone (B1679576) and related compounds were determined by X-ray crystallography, revealing details about the B and C ring conformations. fisheries.org This powerful tool helps to define the optimal conformation for the biological activity of rotenoids. fisheries.org
Chemical Synthesis and Derivatization Strategies for Munduserone
Semisynthesis and Partial Synthesis from Precursor Compounds
Semisynthetic routes to munduserone typically leverage structurally related natural products or advanced intermediates. A common strategy involves the chemical modification of dehydrothis compound.
In one established partial synthesis, dehydrothis compound is converted to this compound in a two-step process. wits.ac.zatandfonline.com The first step is the reduction of the double bond in the pyran ring of dehydrothis compound to yield munduserol. wits.ac.za This transformation is typically achieved using sodium borohydride. wits.ac.zatandfonline.com The subsequent step involves the oxidation of the secondary alcohol group in munduserol to the corresponding ketone, this compound. wits.ac.za This is accomplished through an Oppenauer oxidation, which utilizes aluminum isopropoxide as the oxidizing agent in the presence of a ketone like acetone. wits.ac.zatandfonline.com
Another approach begins with the isoflavone (B191592) 7,2',4',5'-tetramethoxyisoflavone. ias.ac.in Through selective demethylation using aluminum chloride in acetonitrile, the 2'-methoxyl group is removed. ias.ac.in This product is then converted to dehydrothis compound, which can be transformed into this compound using the previously described reduction and oxidation sequence. ias.ac.in
| Precursor | Reagents | Intermediate | Final Product | Reference(s) |
| Dehydrothis compound | 1. Sodium Borohydride2. Aluminum Isopropoxide, Acetone | Munduserol | This compound | wits.ac.za, tandfonline.com |
| 7,2',4',5'-Tetramethoxyisoflavone | 1. AlCl₃, CH₃CN2. Conversion to Dehydromunduserone3. NaBH₄4. Oppenauer Oxidation | 2'-hydroxyisoflavone derivative, Dehydrothis compound, Munduserol | This compound | ias.ac.in |
Total Synthesis Approaches to Racemic this compound
The total synthesis of racemic this compound has been achieved through several distinct and innovative strategies, each showcasing different aspects of synthetic organic chemistry.
A concise total synthesis of (±)-munduserone has been developed utilizing protected cyanohydrin chemistry. acs.orgnih.govacs.orgdntb.gov.ua This strategy is based on the concept that rotenoids are structurally related to isoflavanones. acs.org
The key reaction in this approach is the coupling of an aromatic protected cyanohydrin with a nitrochromene. acs.orgnih.gov Specifically, the lithium carbanion of the protected cyanohydrin (5) undergoes a conjugate addition to 6,7-dimethoxy-3-nitro-3-chromene (4). acs.org The outcome of this coupling reaction is dependent on the mode of addition:
Inverse Addition: Adding the cyanohydrin anion solution to the nitrochromene solution yields (±)-cis-12a-hydroxythis compound (9) and an enone (2b). acs.orgnih.govacs.org
Normal Addition: Adding the nitrochromene to the cyanohydrin anion solution produces a mixture of (±)-cis-12a-hydroxythis compound (9), dehydrothis compound (10), and the enone (2b). acs.orgnih.govacs.org
A significant advantage of this method is that all the major products can be converted into (±)-munduserone. The enone (2b) yields this compound upon treatment with 10% methanolic HCl, while (±)-cis-12a-hydroxythis compound (9) is converted to this compound through treatment with zinc and acetic acid (Zn/AcOH). acs.orgnih.govacs.org This provides a versatile and effective formal synthesis of the target molecule. acs.org
Acetylenic intermediates have served as crucial building blocks in the total synthesis of (±)-munduserone. wits.ac.zaresearchgate.netoup.com One notable synthesis commences with a propargyl ether, which is transformed into a Grignard reagent. wits.ac.za This reagent then reacts with 4-methoxysalicaldehyde to produce a coupled alcohol. wits.ac.za Subsequent oxidation of the alcohol furnishes a ketone, which undergoes a Claisen rearrangement under relatively harsh conditions to form a key chromene intermediate. wits.ac.za The synthesis is completed by an internal Michael addition, which closes the final ring to yield this compound. wits.ac.za Another report also highlights the synthesis of (±)-munduserone from an acetylenic ketone intermediate. researchgate.net
Palladium catalysis has been instrumental in constructing the complex tetracyclic framework of this compound. rsc.orgresearchgate.net In one approach, an iodoarylchromene is treated with palladium acetate. rsc.orgresearchgate.net This induces an intramolecular cyclization, described as a formal but stereochemically disallowed Heck reaction, to form the tetracyclic system of this compound. rsc.orgresearchgate.net This method was successfully employed to synthesize (±)-munduserone. rsc.org
More recent work on the stereoselective synthesis of rotenone (B1679576) also reported the synthesis of racemic this compound. rsc.orgrsc.org A key step in this broader project involved a palladium-catalyzed oxyarylation to construct a chiral dihydrobenzofuran building block. rsc.orgrsc.org
The Wanzlick synthesis has been applied to prepare the necessary flavonoid precursors for the total synthesis of (±)-munduserone. rsc.orgresearchgate.netrsc.org This approach is notable because it achieves the correct oxidation level of the B/C ring system directly, without requiring subsequent reduction-oxidation steps that are common in other routes. rsc.orgrsc.org
The synthesis begins with the preparation of a 2'-hydroxyisoflavone intermediate. rsc.org This isoflavone is then reacted with dimethylsulphoxonium methylide, which supplies the C-6 carbon and forms a 2-vinylcoumaranone intermediate. rsc.orgrsc.org The final step is a thermal rearrangement of the vinylcoumaranone in pyridine, which affords (±)-munduserone in a convenient manner. rsc.org
| Synthetic Strategy | Key Reaction | Key Intermediate(s) | Reference(s) |
| Protected Cyanohydrin Chemistry | Conjugate addition of a cyanohydrin anion to a nitrochromene | Protected cyanohydrin, Nitrochromene, (±)-cis-12a-hydroxythis compound | acs.org, nih.gov, acs.org |
| Acetylenic Intermediates | Claisen rearrangement and internal Michael addition | Propargyl ether, Acetylenic ketone, Chromene moiety | wits.ac.za, researchgate.net, oup.com |
| Palladium-Catalyzed Cyclization | Intramolecular Heck-type reaction of an iodoarylchromene | Iodoarylchromene | rsc.org, researchgate.net |
| Intramolecular Radical Arylation | Reductive radical cyclization of an enol acetate | Enol acetate, Chromenochromenol acetate | rsc.org, researchgate.net |
| Wanzlick Synthesis Application | Rearrangement of a vinylcoumaranone | 2'-Hydroxyisoflavone, 2-Vinylcoumaranone | rsc.org, researchgate.net, rsc.org |
Other Published Synthetic Pathways (e.g., Hoesch Reaction-derived intermediates)
One of the established methods for synthesizing the core structure of rotenoids, including this compound, involves the use of intermediates derived from the Hoesch reaction. tandfonline.comwikipedia.org The Hoesch reaction is a type of Friedel-Crafts acylation where a nitrile reacts with an electron-rich arene in the presence of a Lewis acid and hydrogen chloride to form an aryl ketone. wikipedia.org
In the context of this compound synthesis, a key intermediate, tephrosic acid, can be prepared through a Hoesch reaction between resorcinol (B1680541) and methyl (2-cyanomethyl-4,5-dimethoxyphenoxy) acetate. tandfonline.com An alternative and higher-yielding method for tephrosic acid involves the condensation of resorcinol and derric acid using polyphosphoric acid. tandfonline.com This desoxybenzoin compound, tephrosic acid, is a crucial precursor that can be further elaborated to construct the chromenochromanone skeleton of this compound. tandfonline.com
Another approach involves the synthesis of (±)-sermundone, a related hydroxyrotenoid, where apotoxicarolic acid is prepared via a Hoesch reaction between phloroglucinol (B13840) and methyl (2-cyanomethyl-4,5-dimethoxy)phenoxy acetate. tandfonline.com These examples highlight the utility of the Hoesch reaction in preparing key intermediates for the synthesis of this compound and related rotenoids.
Stereoselective Synthesis as a Model System for Complex Rotenoids
This compound, being the simplest of the natural rotenoids, has served as an important model system for developing and validating synthetic strategies aimed at more complex targets like rotenone. wits.ac.za The synthesis of (±)-munduserone has been achieved through various routes, providing a platform to test new reactions and methodologies. tandfonline.comresearchgate.netnih.govnih.gov
A significant challenge in rotenoid synthesis is the control of stereochemistry at the three stereogenic centers present in molecules like rotenone. wits.ac.za Initial syntheses of these compounds were often not stereoselective. wits.ac.za However, the development of stereoselective methods for this compound has paved the way for the asymmetric synthesis of more complex rotenoids. wits.ac.za
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships and developing new compounds with potentially enhanced biological activities. nih.govnih.govrsc.org These synthetic efforts often involve modifications of the core rotenoid structure.
One approach to creating this compound analogues involves the synthesis of related natural products, such as (±)-sermundone, which is a hydroxyrotenoid. tandfonline.com Another example is the synthesis of (±)-9-demethylthis compound. rsc.org
Furthermore, synthetic routes have been developed to produce derivatives like (±)-cis-12a-hydroxythis compound. nih.gov A short synthetic route to both (±)-munduserone and (±)-cis-12a-hydroxythis compound was developed from a protected cyanohydrin and a nitrochromene. nih.gov The key coupling reaction between these two fragments yielded different products depending on the addition conditions. (±)-Munduserone could then be obtained from the resulting products through subsequent chemical transformations. nih.gov
Biosynthetic Pathways and Precursor Studies of Munduserone
Elucidation of Munduserone's Position in the Rotenoid Biosynthetic Cascade
This compound is recognized as a key intermediate in the biosynthesis of other rotenoids. psu.edu It is positioned at a crucial juncture after the formation of the fundamental tetracyclic A/B/C/D ring system characteristic of rotenoids. psu.edu Specifically, 9-demethylthis compound (B1260158) is a significant precursor, standing at a metabolic branch point that can lead to the synthesis of both this compound and the more complex rotenone (B1679576). psu.eduvulcanchem.com This suggests that the final steps in the biosynthesis of various rotenoids involve modifications to the this compound structure.
Research on Amorpha fruticosa has shown that prenylation, the addition of a five-carbon isoprene (B109036) unit, occurs late in the biosynthetic sequence, after the core tetracyclic structure is complete. psu.edu This late-stage modification, along with subsequent oxidations and cyclizations involving the 9-hydroxy group, gives rise to the diverse E-ring systems seen in natural rotenoids. psu.edu
Investigation of Prenylation Processes in Dihydrofuran E-Ring Formation
The formation of the dihydrofuran E-ring in rotenoids like this compound involves a critical prenylation step. psu.edu It is proposed that the prenylation of rotenoids happens after the formation of the initial A/B/C/D ring system. acs.org The precursor for the isoprene unit incorporated at the D-ring is dimethylallyl diphosphate (B83284) (DMAPP). acs.org
Studies focusing on rotenone and amorphigenin (B1666014) biosynthesis have provided insights into the formation of the isopropenyl-substituted dihydrofuran E-ring. psu.edu One proposed pathway involves the prenylation of a precursor to form rot-2'-enonic acid. psu.edu This intermediate is then epoxidized to form an (2'S,3'S)-epoxide, which is a necessary configuration to generate the natural (5'R)-configuration found in dalpanol. psu.edu Subsequent dehydration would then lead to the final dihydrofuran ring structure. psu.edu
Isotopic Labeling Studies in Biosynthetic Pathway Analysis
Isotopic labeling has been a important tool in deciphering the biosynthetic pathways of natural products, including rotenoids. nih.govrsc.org This technique involves feeding an organism with a precursor molecule containing a stable isotope, such as ¹³C or ²H, and then tracking the incorporation of this label into the final product. nih.gov By analyzing the position of the isotope in the resulting molecule, researchers can deduce the sequence of biochemical reactions. nih.govnih.gov
Interconnections with Isoflavonoid (B1168493) Biosynthesis Pathways
Rotenoids, including this compound, are a subclass of isoflavonoids, a large and diverse group of phenolic compounds found predominantly in leguminous plants. encyclopedia.pubwikipedia.org The biosynthesis of all isoflavonoids originates from the general phenylpropanoid pathway. encyclopedia.pubnih.gov
The journey begins with the amino acid L-phenylalanine, which is converted through a series of steps to p-coumaroyl-CoA. nih.gov This molecule stands at a critical metabolic crossroads, directing carbon flow into various branch pathways, including the one leading to flavonoids and isoflavonoids. encyclopedia.pubnih.gov
The key step that differentiates isoflavonoid biosynthesis is the 1,2-aryl migration of the B-ring on a flavanone (B1672756) intermediate, a reaction catalyzed by the enzyme isoflavone (B191592) synthase (IFS). nih.govfrontiersin.org This creates the characteristic 3-phenylchroman skeleton of isoflavonoids. wikipedia.org From the initial isoflavone products like daidzein (B1669772) and genistein, a series of modifications, including hydroxylation, methylation, and prenylation, lead to the vast array of isoflavonoid structures, including the rotenoids. encyclopedia.pubnih.gov Therefore, the biosynthesis of this compound is not an isolated pathway but is deeply embedded within the broader metabolic network of isoflavonoid production in plants. mdpi.comencyclopedia.pub
Biological Investigations and Mechanistic Elucidation of Munduserone
In Vitro Cellular and Molecular Modulations in Model Systems
Research into the specific effects of Munduserone at the cellular and molecular level is in its nascent stages. The following sections outline the existing, albeit limited, findings.
Cellular Growth Inhibition in Non-Human Cell Lines
Currently, there is no specific scientific data available from the conducted searches detailing the cellular growth inhibitory effects of this compound on non-human cell lines. While the extracts of Mundulea sericea, the plant source of this compound, have been noted for cytotoxic activities, the direct impact of isolated this compound on cellular proliferation has not been documented in the available literature.
Enzyme Activity Modulation and Inhibition Mechanisms
The precise mechanisms by which this compound may modulate enzyme activity are not well-documented. While some compounds from Mundulea sericea are known to have biological activities, the specific interactions of this compound with enzymes have not been a focus of the available research.
Reversible and Irreversible Inhibition Mechanisms
There is no information available from the conducted searches to characterize the enzyme inhibition mechanism of this compound as either reversible or irreversible.
Allosteric and Orthosteric Binding Site Interactions
Details regarding the binding site interactions of this compound, specifically whether it acts at allosteric or orthosteric sites of enzymes, are not available in the current body of scientific literature.
Specific Enzyme Targets and Pathways (e.g., Ferroptosis Inhibition)
No specific enzyme targets for this compound have been identified in the available research. Furthermore, there is no evidence to suggest a role for this compound in the inhibition of ferroptosis.
Anti-Microbial Activity in Bacterial Models
Extracts from Mundulea sericea have demonstrated general antimicrobial properties. However, studies that isolate and test the antimicrobial activity of this compound specifically against bacterial models are not present in the available search results. Therefore, no data table on its specific antimicrobial efficacy can be provided.
Anti-Viral Activity in Model Systems (e.g., Anti-HIV-1 RT)
The human immunodeficiency virus type 1 (HIV-1) relies on the enzyme reverse transcriptase (RT) for its replication cycle, making RT a critical target for antiviral drug development. nih.gov Natural products are a significant source of novel chemical structures with potential inhibitory activity against this enzyme. While direct studies on the anti-HIV-1 RT activity of isolated this compound are not extensively detailed in the available literature, the broader class of rotenoids, to which this compound belongs, has been investigated for various biological activities. Research into plant extracts containing complex mixtures of compounds has shown varied levels of HIV-1 RT inhibition. scielo.brnih.govresearchgate.net For instance, extracts from various plants have demonstrated the ability to inhibit the DNA polymerase activity of HIV-1 RT, suggesting the presence of active compounds. researchgate.net However, specific inhibitory concentrations (IC50) and the precise mechanism for this compound itself against HIV-1 RT remain an area for further targeted investigation.
Molecular Target Identification and Binding Interaction Studies
The identification of specific molecular targets is crucial for understanding the pharmacological mechanism of a compound. For this compound, comprehensive studies to identify its full range of molecular targets are still emerging. Research often begins with computational and in vitro models to predict and confirm interactions with biological molecules like proteins and nucleic acids.
The ability of a compound to induce DNA cleavage is a mechanism of interest for certain therapeutic applications. This process can occur through various chemical reactions, including the generation of reactive oxygen species that damage the DNA backbone. Currently, specific studies detailing the DNA cleavage activity of this compound are not prominently available in the scientific literature. Further research is required to determine if this compound interacts with DNA and possesses any cleavage capabilities.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. dergipark.org.tr This method provides insights into potential biological targets and the nature of the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov While specific, detailed molecular docking studies focused solely on this compound against a wide array of targets are limited in published research, this approach is fundamental in modern drug discovery to screen potential inhibitors against known protein structures. mdpi.comresearchgate.net Such in silico studies would be invaluable to elucidate the binding modes of this compound to targets like viral enzymes or insect proteins, thereby guiding further experimental validation.
In Vivo Efficacy in Non-Human Model Organisms
Insecticidal Activity in Arthropod Models
This compound is a rotenoid found in plants of the Mundulea genus, notably Mundulea sericea. Crude extracts from this plant have demonstrated significant insecticidal properties. In laboratory and semi-field studies, these extracts have been effective against various developmental stages of the mosquito Culex quinquefasciatus.
Research has shown that crude extracts of M. sericea cause significant mortality in both larval and pupal stages of C. quinquefasciatus. researchgate.net The efficacy was found to be comparable to, and in some contexts, potentially a replacement for synthetic pesticides. The insecticidal action of rotenoids, the class of compounds to which this compound belongs, is a well-documented area of study.
Larvicidal and Ovicidal Effects in Pest Control Models
The application of botanical insecticides is a key strategy in pest control, targeting the most vulnerable stages of an insect's life cycle. Extracts from Mundulea sericea, containing this compound among other rotenoids, have shown potent larvicidal and ovicidal effects against the mosquito Culex quinquefasciatus.
In controlled laboratory settings, the application of these crude extracts resulted in high mortality rates for 3rd instar larvae. researchgate.net Furthermore, the extracts exhibited strong ovicidal properties, significantly inhibiting the hatching of mosquito eggs. At a concentration of 0.3g of the crude extract per 100ml of water, complete inhibition of egg hatchability was observed in both laboratory and semi-field environments. researchgate.net This demonstrates the potential of this compound-containing extracts to disrupt the mosquito life cycle at its earliest stages.
Table 1: Ovicidal Effect of M. sericea Crude Extract on C. quinquefasciatus Eggs
| Treatment Concentration (g/100ml) | Mean No. of Eggs Hatched | Percentage Hatchability (%) |
|---|---|---|
| 0.0 (Control) | 95.33 | 95.33 |
| 0.1 | 13.00 | 13.00 |
| 0.2 | 3.67 | 3.67 |
| 0.3 | 0.00 | 0.00 |
| Alpha-cypermethrin (0.126g) | 0.00 | 0.00 |
Data derived from studies on crude extracts of Mundulea sericea. researchgate.net
Mechanistic Insights into this compound Remain Elusive in Animal Models
Despite scientific interest in the chemical compound this compound, a thorough review of available scientific literature reveals a significant gap in the understanding of its mechanistic insights from animal models. At present, there is no published research detailing the impacts of this compound on biological systems at a fundamental level within in vivo settings.
Investigations into the biological activities and potential therapeutic effects of chemical compounds heavily rely on animal models to elucidate their mechanisms of action. Such studies are crucial for understanding how a substance interacts with a living organism, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its effects on cellular and signaling pathways. This preclinical data is fundamental before any consideration for human studies.
The absence of this data for this compound means that key questions regarding its potential pharmacological effects, target organs, and molecular interactions within a complex biological environment remain unanswered. Without in vivo studies, it is not possible to construct a data table of research findings or provide a detailed analysis of its biological impacts as initially intended.
Further research, including well-designed studies in relevant animal models, is imperative to explore the biological activities of this compound and to begin to understand its potential mechanisms of action.
Structure Activity Relationship Sar Studies of Munduserone and Its Analogues
Systematic Chemical Modification of the Munduserone Scaffold
Systematic chemical modification of a natural product scaffold like this compound is a common strategy in medicinal chemistry to develop new bioactive molecules. This process involves the targeted synthesis of analogues with specific structural changes to probe their effects on biological activity. While specific examples of systematic modifications of the this compound scaffold are not extensively documented, the general principles of modifying related rotenoid and isoflavonoid (B1168493) structures can be applied.
Key areas for modification on the this compound scaffold would likely include:
The A/B ring system: Introduction or alteration of substituent groups such as hydroxyl, methoxy (B1213986), or alkyl groups could influence the molecule's polarity and ability to interact with biological targets.
The D/E ring system (the chromenone moiety): Modifications to this part of the molecule, such as altering the substitution pattern, could impact the compound's antioxidant or enzyme inhibitory activities.
Stereochemistry: The chiral centers in the this compound molecule are likely critical for its biological activity. Synthesizing different stereoisomers would be a key aspect of SAR studies.
For instance, in the broader class of rotenoids, the presence and nature of the isoprenyl group and the stereochemistry at the B/C ring junction are known to be significant for their insecticidal and cytotoxic activities.
Correlation Between Structural Characteristics and Observed Biological Effects
By examining the biological activities of a series of structurally related compounds, correlations can be drawn between specific chemical features and the observed effects. For rotenoids and isoflavonoids, several key structural characteristics have been linked to their biological activities.
A preliminary structure-activity relationship for rotenoids suggests that the furan-fused isoprenyl group (F-ring) linked at the A-ring, as well as the stereochemistry at the C-2 and C-3 positions, are important for cytotoxicity against certain human cancer cell lines. nih.gov For example, compounds like (-)-3-hydroxyrotenone and (-)-rotenone have shown potent cytotoxic activity. nih.gov
In studies of other isoflavonoids, the presence and position of hydroxyl and methoxy groups on the aromatic rings have been shown to be critical for their antibacterial and antifungal activities. nih.govdoaj.org For instance, certain isolated rotenoids and isoflavonoids have demonstrated significant antibacterial effects against various bacterial strains, with minimum inhibitory concentration (MIC) values in the micrograms per milliliter range. nih.govdoaj.org
The table below summarizes the biological activities of some rotenoid and isoflavonoid compounds, illustrating the correlation between their structures and effects.
| Compound Name | Structural Class | Key Structural Features | Observed Biological Activity | Reference |
| (-)-3-hydroxyrotenone | Rotenoid | Hydroxyl group at C-3 | Cytotoxic against HT-29 cells | nih.gov |
| (-)-rotenone | Rotenoid | Standard rotenoid scaffold | Cytotoxic against HT-29 cells | nih.gov |
| Xerobustin | Isoflavone (B191592) | Specific methoxy and hydroxyl substitutions | Antibacterial against S. typhi | nih.gov |
| 8-O-methylretusin | Isoflavone | Methylation at the 8-position | Antibacterial against S. aureus | nih.gov |
| Stuhlmannin A | Rotenoid | Unique substitution pattern | Antifungal against C. parapsilosis | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov While specific QSAR studies on this compound were not found, the methodology is widely applied to flavonoids and other natural products to predict the activity of new analogues and guide synthetic efforts. researchgate.netplos.org
A typical QSAR study involves:
Data Set Preparation: A series of this compound analogues with their experimentally determined biological activities would be compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each analogue.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. plos.org
For example, a 3D-QSAR model for a series of natural product analogues showed that a combination of electrostatic and steric fields could explain a significant portion of the variance in their antiplasmodial activity. nih.gov Such models can generate contour maps that visualize the regions around the molecule where certain properties (e.g., positive or negative charge, bulkiness) are predicted to enhance or decrease activity, thus guiding the design of more potent compounds.
Computational Approaches in SAR Elucidation (e.g., Molecular Dynamics Simulations)
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for elucidating the SAR of bioactive molecules at an atomic level. nih.govnih.gov These simulations can provide insights into how a molecule like this compound or its analogues interact with a biological target, such as an enzyme or a receptor.
MD simulations can be used to:
Predict Binding Modes: Determine the most likely orientation and conformation of a ligand (e.g., a this compound analogue) within the binding site of a target protein.
Analyze Intermolecular Interactions: Identify the key amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
Assess Binding Stability: Evaluate the stability of the ligand-protein complex over time, which can correlate with the compound's potency. springerprofessional.de
Ecological Roles and Agricultural Research Applications of Munduserone
Role in Plant Chemical Defense Mechanisms
The presence of munduserone in Mundulea sericea suggests its involvement in the plant's chemical defense mechanisms against herbivores and pathogens. Plants produce a vast arsenal (B13267) of secondary metabolites that are not essential for primary metabolic processes but play a crucial role in survival and interaction with the environment. These compounds can deter feeding, inhibit growth, or be toxic to a wide range of organisms.
Rotenoids, the class of compounds to which this compound belongs, are well-documented for their insecticidal properties. The primary mechanism of action for the most studied rotenoid, rotenone (B1679576), is the inhibition of cellular respiration. It is plausible that this compound, as a constituent of the plant's chemical profile, acts synergistically with other rotenoids and flavonoids present in Mundulea sericea to create a more potent and broad-spectrum defense. The complex mixture of these bioactive compounds can be more effective than a single compound in deterring a variety of herbivores.
Phytochemical Composition of Mundulea sericea
| Chemical Class | Examples of Compounds Found |
| Rotenoids | This compound, Rotenone, Deguelin, Tephrosin |
| Flavonoids | Mundulin, Mundulone, Sericetin |
| Isoflavones | Various |
| Chalcones | Various |
This table illustrates the diversity of defensive compounds present alongside this compound in Mundulea sericea.
Research into Natural Pest Control Agents and Related Phytochemicals
The historical and observed insecticidal activity of Mundulea sericea extracts has prompted research into its potential as a source of natural pest control agents. Studies have demonstrated the efficacy of these extracts against various insect pests, including larvae of the mosquito Aedes aegypti and the cowpea weevil Callosobruchus maculatus. apjhs.com While much of this activity has been attributed to the more abundant rotenoids like rotenone, the contribution of other related compounds, including this compound, is an area of ongoing interest.
The investigation into the individual insecticidal properties of less abundant rotenoids is crucial for several reasons. It could lead to the discovery of compounds with more selective activity, potentially reducing harm to non-target organisms. Furthermore, understanding the synergistic or additive effects of the different phytochemicals in Mundulea sericea could inform the development of more effective and sustainable botanical insecticides.
Documented Insecticidal Activity of Mundulea sericea Extracts
| Target Pest | Plant Part Used | Type of Extract | Observed Effect |
| Aedes aegypti larvae | Root bark | Hexane, Methanol, Dichloromethane (B109758) | Larvicidal |
| Callosobruchus maculatus | Leaves | Ethanol | Insect mortality, reduced oviposition, inhibited progeny emergence |
This table summarizes research findings on the insecticidal properties of extracts from Mundulea sericea, the plant source of this compound.
The complex of bioactive chemicals within Mundulea sericea, including tephrosin, deguelin, and this compound, are thought to be responsible for the observed insecticidal effects. alaska.gov
Environmental Fate and Persistence in Model Agricultural Systems
Rotenone, the most extensively studied rotenoid, undergoes relatively rapid degradation in the environment, particularly when exposed to sunlight and warmer temperatures. alaska.govwikipedia.org Its breakdown is influenced by factors such as pH, water hardness, and microbial activity. In soil, rotenone also biodegrades, with its persistence being dependent on soil type and temperature. It is anticipated that this compound would exhibit a similar pattern of degradation, breaking down into less complex molecules and ultimately carbon dioxide. This low persistence is a desirable characteristic for a natural pesticide, as it reduces the risk of long-term environmental contamination and accumulation in the food chain.
Further research is needed to establish the specific degradation pathways and half-life of this compound in various environmental compartments, such as soil and water, to fully assess its environmental profile for potential agricultural applications.
Future Research Directions and Unexplored Avenues for Munduserone
Advanced Synthetic Methodologies and Scalable Production Research
The existing synthetic strategies for Munduserone have laid a strong foundation, but significant opportunities exist for innovation, particularly concerning efficiency and scale. Future research should prioritize the development of more sustainable and economically viable synthetic routes. This includes the exploration of biocatalysis and flow chemistry techniques to improve yield, reduce waste, and enhance stereocontrol.
A critical hurdle in translating laboratory-scale syntheses to industrial production is scalability. Currently, the multi-step nature of this compound synthesis presents a significant challenge for large-scale manufacturing. Future investigations should therefore focus on process optimization and the development of robust, scalable protocols. This could involve minimizing the use of protecting groups, exploring one-pot reactions, and designing convergent synthetic strategies that can be readily adapted for bulk production.
| Parameter | Current Status | Future Goal |
| Synthesis Scale | Milligram to gram | Multi-gram to kilogram |
| Key Methodologies | Multi-step batch synthesis | Continuous flow synthesis, Biocatalysis |
| Efficiency | Moderate to low overall yields | High-yielding, atom-economical routes |
| Sustainability | Use of stoichiometric reagents | Catalytic and greener solvent systems |
Further Mechanistic Studies of Biological Interactions at the Molecular Level
The biological activities of this compound are not well-characterized. As a rotenoid, it is plausible that this compound shares a mechanism of action with Rotenone (B1679576), a well-known inhibitor of mitochondrial complex I. nih.gov This inhibition leads to mitochondrial dysfunction and oxidative stress, which are implicated in various pathological conditions. nih.gov Future research should aim to confirm whether this compound exhibits similar activity.
Detailed molecular-level investigations are required to elucidate the precise binding site of this compound on its target proteins. Techniques such as X-ray crystallography, cryo-electron microscopy, and advanced spectroscopic methods can provide high-resolution structural information about the this compound-target complex. Furthermore, cell-based assays and proteomics approaches can help identify the downstream cellular pathways affected by this compound, offering a more comprehensive understanding of its biological effects.
Chemoinformatic and Computational Design of Novel Analogues
Computational tools offer a powerful platform for the rational design of novel this compound analogues with improved properties. nih.govnih.gov Molecular docking studies can be employed to predict the binding affinity of virtual this compound derivatives to potential biological targets, such as mitochondrial complex I or other enzymes. mdpi.comchemoprev.orgnih.govbiomedpharmajournal.org This in-silico screening approach can prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) studies can also be conducted to identify the key structural features of this compound that are responsible for its biological activity. By building computational models that correlate structural modifications with changes in activity, researchers can design new analogues with enhanced potency, selectivity, and pharmacokinetic profiles.
| Computational Technique | Application for this compound Research | Potential Outcome |
| Molecular Docking | Predict binding modes and affinities to target proteins. | Identification of potent and selective analogues. |
| QSAR | Correlate chemical structure with biological activity. | Design of analogues with optimized properties. |
| Molecular Dynamics | Simulate the dynamic behavior of this compound-target complexes. | Understanding of binding stability and kinetics. |
Exploration of Untapped Biological Activities within Permitted Research Domains
The rotenoid class of compounds is known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. benthamdirect.comeurekaselect.comresearchgate.netresearchgate.net Preliminary studies on dehydrothis compound, a closely related compound, have shown antibacterial, anti-HIV, and cytotoxic activities. nih.gov This suggests that this compound itself may harbor a similar spectrum of untapped biological potential.
Future research should involve systematic screening of this compound against a diverse panel of biological targets and disease models. High-throughput screening assays can be utilized to rapidly assess its activity in areas such as oncology, immunology, and infectious diseases. The unique environmental niches from which natural products are derived often hint at their biological roles, and further exploration of the plant sources of this compound could provide clues to its potential therapeutic applications. nyu.edu
This compound as a Research Probe for Cellular Pathway Investigations
Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable research tools. By modifying the this compound scaffold with reporter tags, such as fluorescent dyes or biotin, it can be transformed into a chemical probe. nih.gov These probes can be used to visualize the subcellular localization of this compound's targets, identify binding partners through pull-down assays, and investigate the dynamics of the cellular pathways it modulates.
The development of such probes would provide a powerful means to dissect complex biological processes and could lead to the discovery of new drug targets. The ability to specifically label and track the interactions of this compound within a living cell would offer unprecedented insights into its mechanism of action and its effects on cellular function.
Q & A
Q. How should researchers design experiments to address conflicting bioactivity data in this compound studies?
- Methodological Answer :
Dose-Response Curves : Establish IC₅₀ values across multiple cell lines.
Control Experiments : Verify purity (>95% by HPLC) to rule out impurity effects.
In Vivo Models : Use zebrafish or murine models to validate toxicity and efficacy .
Guidelines for Rigorous Research Design
- Feasibility : Ensure access to specialized catalysts (e.g., Pd/CuI) and analytical facilities .
- Novelty : Focus on understudied areas like enantioselective synthesis or biosynthetic engineering .
- Ethics : Adhere to institutional protocols for handling toxic intermediates (e.g., rotenone derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
